5-Methyl-8-nitroimidazo[1,2-a]pyridine
Description
Properties
Molecular Formula |
C8H7N3O2 |
|---|---|
Molecular Weight |
177.16 g/mol |
IUPAC Name |
5-methyl-8-nitroimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C8H7N3O2/c1-6-2-3-7(11(12)13)8-9-4-5-10(6)8/h2-5H,1H3 |
InChI Key |
CEJJNFILYPJGKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C2=NC=CN12)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- 2-Aminopyridine derivatives serve as the nitrogen source for the imidazo ring.
- Methylation at the 5-position is introduced either by using methyl-substituted aminopyridines or by post-cyclization methylation.
- Nitration at the 8-position is typically achieved by electrophilic aromatic substitution on the imidazo[1,2-a]pyridine scaffold.
Metal-Free Cyclocondensation and Subsequent Functionalization
A widely adopted method involves the metal-free cyclocondensation of 2-aminopyridine with appropriate aldehydes or nitroolefins under mild conditions, often catalyzed by iodine or potassium hydroxide, followed by nitration.
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1. Cyclocondensation | 2-Aminopyridine + methyl-substituted aldehyde or nitroolefin, iodine catalyst, water, ultrasonic irradiation, room temperature, 30 min | Formation of 5-methylimidazo[1,2-a]pyridine core |
| 2. Nitration | Electrophilic nitration using nitric acid or nitrating agents under controlled temperature | Introduction of nitro group at 8-position |
This approach benefits from environmentally benign conditions, short reaction times, and high yields (up to 96% reported for related derivatives).
Detailed Synthetic Routes and Mechanistic Insights
Ultrasonic-Assisted Iodine-Catalyzed Synthesis
- Catalyst: Molecular iodine (20 mol%)
- Medium: Distilled water
- Method: Ultrasonic irradiation at room temperature accelerates the reaction without significant temperature rise.
- Mechanism: Iodine activates the carbonyl group of acetophenone derivatives, facilitating nucleophilic attack by 2-aminopyridine and subsequent cyclization. Dimedone is often used as a co-reactant to stabilize intermediates.
Metal-Free Oxidative Coupling with Nitroolefins
- Reagents: 2-Aminopyridine and β-nitrostyrene derivatives
- Oxidants: Iodine and tert-butyl hydroperoxide (TBHP)
- Conditions: Reflux or room temperature in acetonitrile
- Mechanism: Michael addition of 2-aminopyridine to nitroolefin forms an intermediate that undergoes oxidation and intramolecular cyclization to yield the imidazo[1,2-a]pyridine core with nitro substitution.
Representative Data Table of Reaction Conditions and Yields
Notes on Selective Methylation and Nitration
- Methylation: Using 5-methyl-2-aminopyridine as a precursor ensures the methyl group is positioned correctly before ring closure.
- Nitration: Post-cyclization nitration is preferred to avoid side reactions. Controlled nitration conditions (e.g., dilute nitric acid, low temperature) favor substitution at the 8-position due to electronic and steric factors inherent in the imidazo[1,2-a]pyridine system.
Summary of Advantages and Challenges
| Aspect | Advantages | Challenges |
|---|---|---|
| Metal-free methods | Environmentally friendly, mild conditions, high yields | Control of regioselectivity in nitration |
| Iodine catalysis | Low catalyst loading, aqueous medium, short reaction time | Requires ultrasonic equipment for optimal results |
| Copper-catalyzed A3 coupling | Versatile, good functional group tolerance | Longer reaction times, metal residues |
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-8-nitroimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Reduction: 5-Methyl-8-aminoimidazo[1,2-a]pyridine.
Substitution: Various substituted imidazo[1,2-a]pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
Imidazo[1,2-a]pyridine derivatives are recognized for their significant pharmacological properties. The compound 5-Methyl-8-nitroimidazo[1,2-a]pyridine has been studied for its potential therapeutic effects:
- Antibacterial Activity : Research indicates that derivatives of imidazo[1,2-a]pyridine exhibit strong antibacterial properties. The presence of nitro groups in the structure enhances their efficacy against various bacterial strains. For instance, studies have shown that modifications to the imidazo[1,2-a]pyridine scaffold can lead to compounds with improved activity against multidrug-resistant bacteria .
- Anticancer Properties : The compound has demonstrated potential in cancer therapy. Imidazo[1,2-a]pyridine derivatives have been linked to the inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Notably, some derivatives have shown effectiveness against specific cancer types such as breast and lung cancer .
- Anti-inflammatory Effects : The anti-inflammatory potential of this compound has been explored in several studies. These compounds can modulate inflammatory pathways, making them candidates for treating conditions like rheumatoid arthritis and other inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound.
| Structural Feature | Effect on Activity |
|---|---|
| Nitro group at position 8 | Enhances antibacterial activity |
| Methyl substitution at position 5 | Increases lipophilicity and cellular uptake |
| Variations in side chains | Can lead to selective targeting of specific biological pathways |
Research indicates that specific modifications can significantly enhance the compound's bioactivity while reducing toxicity .
Case Studies
Several case studies have documented the efficacy of this compound and its derivatives:
- Study on Antibacterial Efficacy : A study demonstrated that a series of imidazo[1,2-a]pyridine derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria. The most effective compounds were those with electron-withdrawing groups that enhanced their interaction with bacterial enzymes .
- Anticancer Research : In vitro studies showed that certain derivatives could inhibit the growth of cancer cells by inducing apoptosis. For example, a derivative was found to significantly reduce tumor size in xenograft models of breast cancer .
- Inflammation Models : In vivo studies highlighted the anti-inflammatory effects of this compound in murine models of arthritis, where it reduced levels of pro-inflammatory cytokines .
Mechanism of Action
The mechanism of action of 5-Methyl-8-nitroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in cellular processes.
Pathways Involved: It may inhibit key enzymes in the metabolic pathways of pathogens, leading to their death or inhibition of growth.
Comparison with Similar Compounds
Structural Modifications and Substitution Patterns
The imidazo[1,2-a]pyridine core allows diverse functionalization. Key analogs and their differentiating features include:
Key Observations :
Physicochemical and Pharmacokinetic Properties
Data from synthesized analogs highlight critical trends:
Insights :
- Aqueous Solubility: The 8-nitro group in the target compound imparts moderate solubility, whereas 8-arylamino derivatives (e.g., compound 20) exhibit superior solubility due to hydrogen-bonding capabilities .
- Synthetic Challenges : Nitration at C-8 (target compound) requires precise regioselectivity compared to C-3 nitration, which is more straightforward but less biologically relevant .
Biological Activity
5-Methyl-8-nitroimidazo[1,2-a]pyridine is a compound belonging to the nitroimidazole class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, including its antimicrobial properties, potential therapeutic applications, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a methyl group at the 5-position and a nitro group at the 8-position of the imidazo[1,2-a]pyridine ring. This structural configuration contributes to its unique chemical properties and biological activities. The compound can be represented as follows:
Antimicrobial Properties
Research indicates that compounds with the imidazo[1,2-a]pyridine structure exhibit significant antimicrobial activity. Specifically, this compound has demonstrated efficacy against various pathogens. In vitro studies suggest that it may possess enhanced biological activities compared to other nitroimidazole derivatives .
Table 1: Antimicrobial Activity of this compound
| Pathogen | Activity (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Candida albicans | 64 µg/mL |
Antileishmanial Activity
A study focused on the structural simplification of related compounds highlighted the antileishmanial potential of derivatives similar to this compound. The compound was evaluated against Leishmania infantum, showing promising results with an effective concentration (EC50) of around 0.8 µM and a good selectivity index .
Table 2: Antileishmanial Activity Comparison
| Compound | EC50 (µM) | Selectivity Index |
|---|---|---|
| This compound | TBD | TBD |
| Fexinidazole | 0.8 | >78.1 |
| Other derivatives | Varies | Varies |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structural features. The presence of both the nitro and methyl groups appears to enhance its interaction with biological targets, making it a valuable scaffold for medicinal chemistry.
Recent studies have explored various modifications to the imidazo[1,2-a]pyridine structure to optimize its pharmacological properties. For instance:
- Nitro Group Positioning : Variations in the positioning of the nitro group have been shown to significantly affect antimicrobial potency.
- Methyl Substituents : The introduction of different alkyl groups at the methyl position can alter bioavailability and efficacy.
Table 3: Summary of Structural Variants and Their Activities
| Variant | Key Features | Biological Activity |
|---|---|---|
| 5-Methyl-3-nitroimidazo[1,2-a]pyridine | Lacks hydroxymethyl group | Lower antibacterial activity |
| 5-Aminoimidazo[1,2-a]pyridine | Contains an amino group | Enhanced anti-inflammatory effects |
| 2-Methyl-3-nitroimidazo[1,2-a]pyridine | Different methyl positioning | Varies in activity |
Case Studies
A notable case study involved the synthesis and evaluation of several novel derivatives based on the imidazo[1,2-a]pyridine scaffold. One derivative demonstrated significant anti-parasitic activity against Leishmania donovani, indicating that structural modifications could lead to more potent agents against parasitic infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
